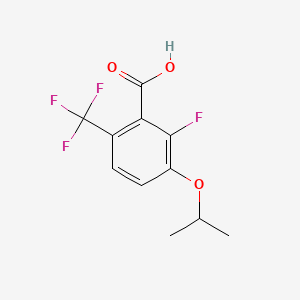
D-Sedoheptulose-7-phosphate barium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Sedoheptulose-7-phosphate barium salt: is a chemical compound with the molecular formula C7H13O10P • Ba and a molecular weight of 425.5 g/mol . It is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells . This compound is also involved in carbon fixation in photosynthetic organisms and the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: D-Sedoheptulose-7-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated sugars, while reduction can produce dephosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Sedoheptulose-7-phosphate barium salt is used as an intermediate in the synthesis of various biochemical compounds. It plays a role in the study of carbohydrate metabolism and enzymatic reactions .
Biology: In biological research, this compound is used to investigate the pentose phosphate pathway and its role in cellular metabolism. It is also involved in studies related to photosynthesis and carbon fixation .
Medicine: It serves as a precursor for the synthesis of antibiotics and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of various biochemical products, including lipopolysaccharides and amino acids .
Wirkmechanismus
D-Sedoheptulose-7-phosphate barium salt exerts its effects through its role as an intermediate in the pentose phosphate pathway. In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This reaction is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular biosynthesis and antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.
D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.
D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.
Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .
Eigenschaften
Molekularformel |
C7H13BaO10P |
|---|---|
Molekulargewicht |
425.47 g/mol |
IUPAC-Name |
barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1 |
InChI-Schlüssel |
CXUFELXUIHDDQP-XPWALFIUSA-L |
Isomerische SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Kanonische SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)

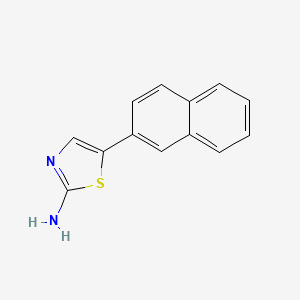
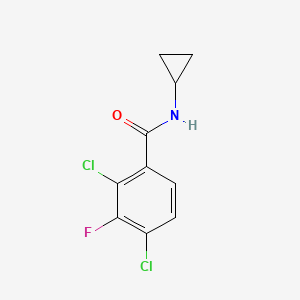


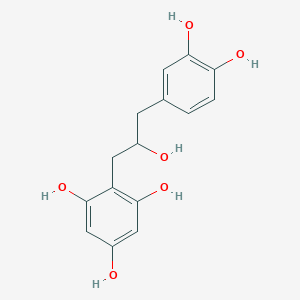
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
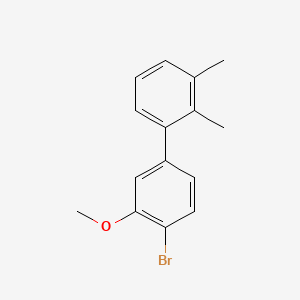
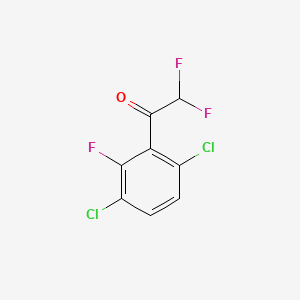
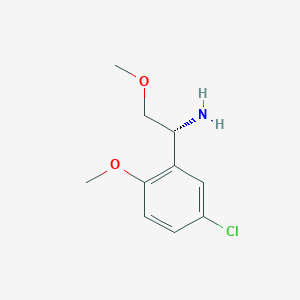
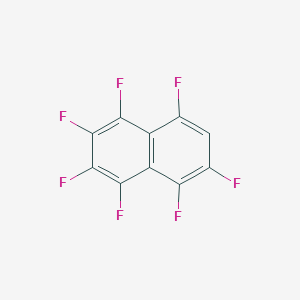
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)
